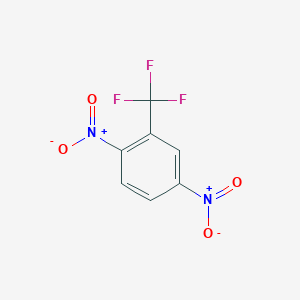
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromine, dichlorobenzyl, and ethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the bromine and dichlorobenzyl groups may enhance its binding affinity to certain proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-5-methylthiazole-4-carboxylate
- Ethyl 4-bromo-5-thiazolecarboxylate
- 2-Bromo-1,3-thiazole
Uniqueness
Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate stands out due to the presence of the dichlorobenzyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H10BrCl2NO2S |
|---|---|
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrCl2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)5-7-3-4-8(15)6-9(7)16/h3-4,6H,2,5H2,1H3 |
Clave InChI |
FSBHXIPVBCDNTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
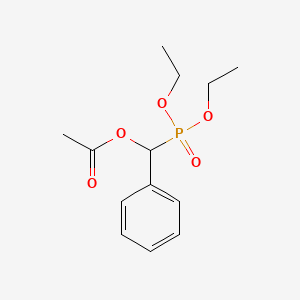
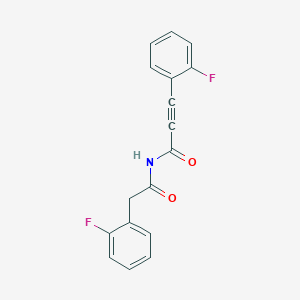
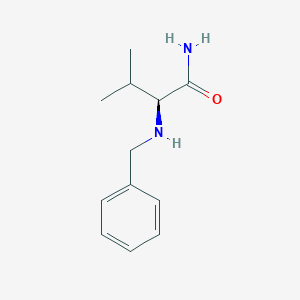
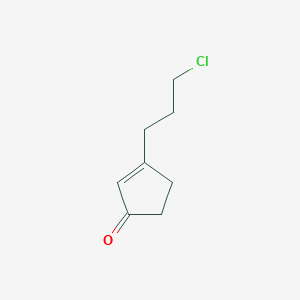

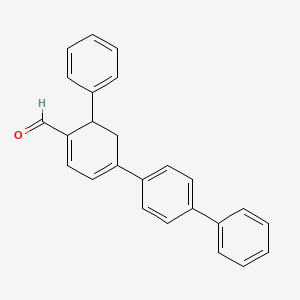
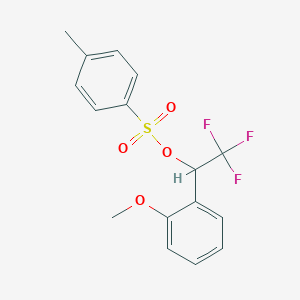
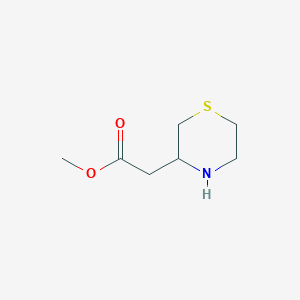
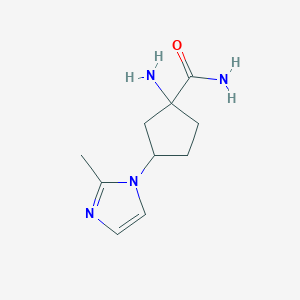
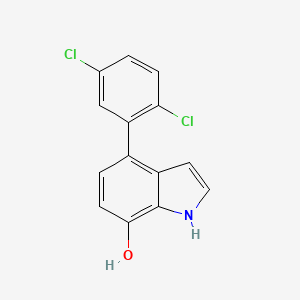

![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
